
Indoline, 1-(2-(4-pyridyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoline, 1-(2-(4-pyridyl)ethyl)- is a compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indoline, 1-(2-(4-pyridyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of indoline with 4-pyridyl ethyl halide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the indoline attacks the carbon atom of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Indoline, 1-(2-(4-pyridyl)ethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Indoline, 1-(2-(4-pyridyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or pyridyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted indoline derivatives.
科学的研究の応用
Indoline, 1-(2-(4-pyridyl)ethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Indoline, 1-(2-(4-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring, but without the pyridyl ethyl group.
Pyridine: A simple aromatic compound with a nitrogen atom in the ring, similar to the pyridyl group in Indoline, 1-(2-(4-pyridyl)ethyl)-.
Indoline Derivatives: Other indoline derivatives with different substituents on the indoline ring.
Uniqueness
Indoline, 1-(2-(4-pyridyl)ethyl)- is unique due to the presence of both the indoline and pyridyl ethyl groups in its structure. This combination imparts distinct chemical properties and potential applications that are not observed in other similar compounds. The pyridyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
10215-84-6 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
1-(2-pyridin-4-ylethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C15H16N2/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13/h1-6,9-10H,7-8,11-12H2 |
InChIキー |
FTGIWLFSDZPQIO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)CCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


(2-dicyclohexylphosphinophenyl)methane](/img/structure/B13742359.png)
![2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B13742366.png)
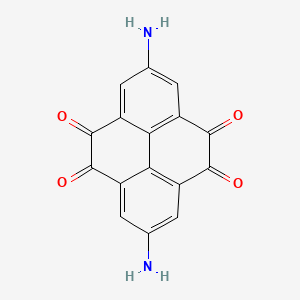
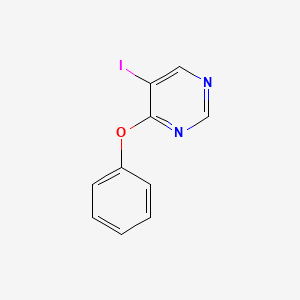
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
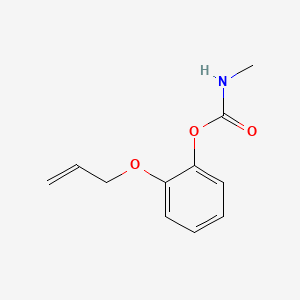


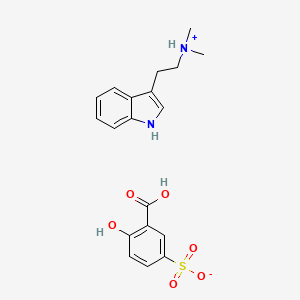
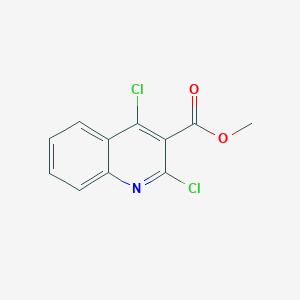



![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
